Cas no 1079-83-0 (4-[butyl(methyl)amino]benzaldehyde)

4-[Butyl(methyl)amino]benzaldehyde is a versatile organic compound featuring a benzaldehyde core substituted with a butyl(methyl)amino group at the para position. This structural motif enhances its reactivity as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and specialty chemicals. The butyl(methyl)amino group contributes to improved solubility in organic solvents, facilitating its use in various reaction conditions. Its aldehyde functionality allows for further derivatization, including condensation and reduction reactions. The compound is valued for its stability under standard handling conditions and its role in producing complex molecular architectures. Suitable for research and industrial applications requiring tailored aromatic aldehydes.
4-[butyl(methyl)amino]benzaldehyde structure
1079-83-0 structure
Product name:4-[butyl(methyl)amino]benzaldehyde
CAS No:1079-83-0
MF:C12H17NO
MW:191.269483327866
CID:1185080
PubChem ID:13396281

4-[butyl(methyl)amino]benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-[butyl(methyl)amino]benzaldehyde
    • starbld0018032
    • CS-0440768
    • SCHEMBL24386502
    • 4-(Butyl(methyl)amino)benzaldehyde
    • ALBB-020425
    • 1079-83-0
    • DTXSID60539260
    • AKOS000260682
    • Benzaldehyde, 4-(butylmethylamino)-
    • MDL: MFCD11156374
    • Inchi: InChI=1S/C12H17NO/c1-3-4-9-13(2)12-7-5-11(10-14)6-8-12/h5-8,10H,3-4,9H2,1-2H3
    • InChI Key: CJUNJTPNOCDBFN-UHFFFAOYSA-N
    • SMILES: CCCCN(C)C1=CC=C(C=C1)C=O

Computed Properties

  • Exact Mass: 191.131014166g/mol
  • Monoisotopic Mass: 191.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.3Ų

4-[butyl(methyl)amino]benzaldehyde PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1511435-5g
4-(Butyl(methyl)amino)benzaldehyde
1079-83-0 98%
5g
¥8212.00 2024-08-09

4-[butyl(methyl)amino]benzaldehyde Related Literature

Additional information on 4-[butyl(methyl)amino]benzaldehyde

4-[Butyl(methyl)amino]benzaldehyde (CAS No. 1079-83-0): An Overview of Its Properties, Applications, and Recent Research

4-[Butyl(methyl)amino]benzaldehyde (CAS No. 1079-83-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as N-butyl-N-methyl-4-benzaldehyde, is characterized by its unique molecular structure, which includes a benzaldehyde moiety and a butylmethylamino substituent. This combination endows the compound with a range of interesting properties and potential applications.

The molecular formula of 4-[butyl(methyl)amino]benzaldehyde is C12H17NO, and it has a molecular weight of approximately 191.26 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its physical and chemical properties make it a valuable intermediate in various synthetic pathways.

In the realm of organic synthesis, 4-[butyl(methyl)amino]benzaldehyde serves as a key building block for the preparation of more complex molecules. The presence of the aldehyde functional group allows for a wide array of chemical transformations, including condensation reactions, reduction to alcohols, and formation of imines or hydrazones. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

One of the most significant applications of 4-[butyl(methyl)amino]benzaldehyde is in the field of medicinal chemistry. Recent research has explored its potential as a precursor for the synthesis of bioactive compounds with therapeutic properties. For instance, studies have shown that derivatives of this compound exhibit anti-inflammatory and analgesic activities. The butylmethylamino substituent can be modified to enhance these properties, making it a promising candidate for drug development.

In addition to its medicinal applications, 4-[butyl(methyl)amino]benzaldehyde has been investigated for its use in materials science. The compound's ability to form coordination complexes with various metal ions has led to its application in the synthesis of metal-organic frameworks (MOFs). These MOFs have potential uses in gas storage, catalysis, and sensing technologies due to their high surface area and tunable pore structures.

The synthetic accessibility of 4-[butyl(methyl)amino]benzaldehyde has also contributed to its popularity in academic research. Several efficient synthetic routes have been developed to prepare this compound from readily available starting materials. One common method involves the reaction of 4-chlorobenzaldehyde with butylmethylamine in the presence of a base such as potassium carbonate or sodium hydride. This reaction proceeds smoothly under mild conditions and yields high purity products.

The environmental impact of 4-[butyl(methyl)amino]benzaldehyde is an important consideration in its industrial use. While it is not classified as a hazardous substance under current regulations, proper handling and disposal practices should be followed to minimize any potential risks. Research into greener synthetic methods for this compound is ongoing, with a focus on reducing waste generation and improving atom economy.

In conclusion, 4-[butyl(methyl)amino]benzaldehyde (CAS No. 1079-83-0) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique molecular structure and versatile reactivity make it an invaluable tool for researchers and chemists working in these fields. As ongoing research continues to uncover new properties and applications, the importance of this compound is likely to grow further.

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